molecular formula C7H9Br2N B1281705 2-(2-Bromoethyl)pyridine hydrobromide CAS No. 72996-65-7

2-(2-Bromoethyl)pyridine hydrobromide

Cat. No.: B1281705
CAS No.: 72996-65-7
M. Wt: 266.96 g/mol
InChI Key: SAXTXIDZMKZQMV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2-Bromoethyl)pyridine hydrobromide is a chemical compound with the molecular formula C7H9Br2N. It is a pyridine derivative that is often used in various chemical reactions and research applications. This compound is known for its reactivity and versatility in organic synthesis.

Scientific Research Applications

2-(2-Bromoethyl)pyridine hydrobromide has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and as a precursor for the synthesis of biologically active molecules.

    Medicine: It is involved in the development of drugs targeting specific biological pathways, including cancer and infectious diseases.

    Industry: The compound is used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.

Safety and Hazards

2-(2-Bromoethyl)pyridine hydrobromide is classified as a skin corrosive (Category 1B) and can cause serious eye damage (Category 1). It is harmful if swallowed, in contact with skin, or if inhaled. Protective measures such as wearing gloves, protective clothing, eye protection, and face protection are recommended. It should be stored locked up and disposed of in an approved waste disposal plant .

Biochemical Analysis

Biochemical Properties

2-(2-Bromoethyl)pyridine hydrobromide plays a significant role in biochemical reactions, particularly in the synthesis of colorimetric and fluorescence chemosensors . It interacts with various enzymes and proteins, facilitating the formation of complex molecules. For instance, it is involved in the preparation of 2-[1-(pyridin-2-ylmethyl)-1H-1,2,3-triazol-4-yl]pyridine and other derivatives . These interactions are crucial for the development of sensitive and specific detection methods in biochemical assays.

Cellular Effects

The effects of this compound on cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. It has been observed to affect the synthesis of various biomolecules, thereby altering cellular activities. The compound’s ability to interact with cellular components makes it a valuable tool in studying cellular mechanisms and developing therapeutic strategies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but its activity may decrease over time due to degradation. Understanding these temporal effects is crucial for optimizing experimental conditions and ensuring reliable results in biochemical assays .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhancing cellular function and promoting metabolic activities. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes. These dosage-dependent effects are important for determining the compound’s therapeutic potential and safety profile .

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors to modulate metabolic flux and metabolite levelsBy influencing key metabolic processes, this compound can alter the production and utilization of energy within cells .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins. These interactions determine the compound’s localization and accumulation in different cellular compartments. Understanding the transport and distribution mechanisms is crucial for optimizing the compound’s delivery and efficacy in biochemical applications .

Subcellular Localization

The subcellular localization of this compound is influenced by targeting signals and post-translational modifications. These factors direct the compound to specific compartments or organelles, where it exerts its activity. The localization of the compound within cells is essential for its function and effectiveness in biochemical assays and therapeutic applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-(2-Bromoethyl)pyridine hydrobromide can be synthesized through the bromination of 2-ethylpyridine. The reaction typically involves the use of bromine or a brominating agent in the presence of a solvent such as acetic acid. The reaction is carried out under controlled conditions to ensure the selective bromination of the ethyl group.

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale bromination processes. The reaction conditions are optimized for high yield and purity, often using continuous flow reactors to maintain consistent reaction parameters. The product is then purified through crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions

2-(2-Bromoethyl)pyridine hydrobromide undergoes various types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form pyridine derivatives with different functional groups.

    Reduction: Reduction reactions can convert the bromoethyl group to an ethyl group.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include sodium azide, potassium thiocyanate, and sodium methoxide. The reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.

    Oxidation: Reagents such as potassium permanganate or chromium trioxide are used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.

Major Products Formed

    Nucleophilic Substitution: Products include 2-(2-azidoethyl)pyridine, 2-(2-thiocyanatoethyl)pyridine, and 2-(2-methoxyethyl)pyridine.

    Oxidation: Products include pyridine-2-carboxylic acid derivatives.

    Reduction: Products include 2-ethylpyridine.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Bromomethyl)pyridine hydrobromide
  • 2-(Chloromethyl)pyridine hydrochloride
  • 2-(Bromomethyl)-6-methylpyridine
  • 4-(Bromomethyl)pyridine hydrobromide

Uniqueness

2-(2-Bromoethyl)pyridine hydrobromide is unique due to its specific reactivity and the presence of the bromoethyl group, which allows for selective alkylation reactions. This makes it a valuable compound in synthetic chemistry and drug development, where precise modifications of molecular structures are required.

Properties

IUPAC Name

2-(2-bromoethyl)pyridine;hydrobromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN.BrH/c8-5-4-7-3-1-2-6-9-7;/h1-3,6H,4-5H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SAXTXIDZMKZQMV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=NC(=C1)CCBr.Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9Br2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40512814
Record name 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.96 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72996-65-7, 39232-04-7
Record name 2-(2-Bromoethyl)pyridine--hydrogen bromide (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40512814
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name 2-(2-Bromoethyl)pyridine hydrobromide
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-(2-Bromoethyl)pyridine hydrobromide
Reactant of Route 2
Reactant of Route 2
2-(2-Bromoethyl)pyridine hydrobromide
Reactant of Route 3
Reactant of Route 3
2-(2-Bromoethyl)pyridine hydrobromide
Reactant of Route 4
Reactant of Route 4
2-(2-Bromoethyl)pyridine hydrobromide
Reactant of Route 5
2-(2-Bromoethyl)pyridine hydrobromide
Reactant of Route 6
Reactant of Route 6
2-(2-Bromoethyl)pyridine hydrobromide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.